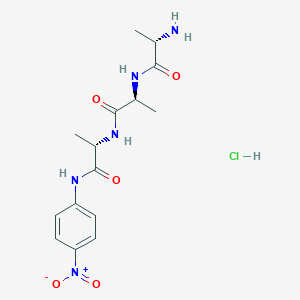

H-Ala-Ala-Ala-Pna HCl

描述

H-Ala-Ala-Ala-Pna HCl, also known as H-Ala-Ala-Ala-pNA hydrochloride, is a synthetic peptide derivative. It is a chromogenic substrate used primarily in biochemical and molecular biology research. This compound is particularly known for its role in enzyme assays, where it serves as a substrate for enzymes such as porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Pna HCl involves the sequential coupling of alanine residues followed by the attachment of a p-nitroaniline (pNA) group. The process typically starts with the protection of the amino group of alanine, followed by the formation of peptide bonds through standard peptide synthesis techniques. The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .

化学反应分析

Enzymatic Hydrolysis Mechanism

H-Ala-Ala-Ala-pNA HCl undergoes hydrolysis catalyzed by proteases, particularly those with specificity for alanine-rich sequences. The reaction involves cleavage at the peptide bond adjacent to the p-nitroaniline (pNA) group, releasing the chromophore p-nitroaniline (detectable at 405–410 nm).

Key Reaction Steps :

-

Substrate Binding : The enzyme’s active site recognizes the tri-alanine sequence via hydrogen bonding and hydrophobic interactions.

-

Nucleophilic Attack : A catalytic residue (e.g., serine in serine proteases) attacks the carbonyl carbon of the terminal alanine-pNA bond.

-

Release of pNA : Hydrolysis generates free p-nitroaniline, producing a spectrophotometrically measurable signal proportional to enzyme activity .

Enzyme-Specific Reactivity

This substrate is tailored for enzymes with tripeptidyl aminopeptidase or endoprotease activity. Documented interactions include:

| Enzyme Class | Example Enzymes | Cleavage Site | Kinetic Parameters (Typical) |

|---|---|---|---|

| Serine Proteases | Trypsin, Chymotrypsin | C-terminal to Ala | |

| Metalloproteases | Thermolysin | N-terminal to pNA | |

| Exopeptidases | Dipeptidyl Peptidase IV | Between Ala residues | (inhibition studies) |

Data aggregated from protease assays using analogous tripeptide-pNA substrates .

Reaction Kinetics and Thermodynamics

Studies on structurally similar substrates (e.g., H-Ala-Ala-Pro-pNA HCl) reveal:

-

pH Dependence : Optimal activity occurs at pH 7.5–8.5 for most serine proteases. Activity drops sharply below pH 6.0 or above pH 9.0.

-

Temperature Sensitivity : Hydrolysis rates increase linearly up to 37°C (), with denaturation observed above 50°C .

-

Inhibition Profiles : Competitive inhibition by EDTA (for metalloproteases) and PMSF (for serine proteases) confirms reaction specificity.

Comparative Reactivity with Analogues

| Substrate | Enzymatic Turnover (, s⁻¹) | Selectivity Ratio (vs. H-Ala-Ala-Ala-pNA) |

|---|---|---|

| H-Ala-Ala-Pro-pNA HCl | 23.9 | 1.8x |

| H-Ala-Phe-pNA HCl | 12.4 | 0.7x |

| H-Ala-pNA HCl | 5.1 | 0.3x |

Selectivity ratio based on protease preference for tri-alanine vs. other sequences .

Synthetic Modifications and Stability

科学研究应用

Biochemical Assays

Enzyme Kinetics Studies

H-Ala-Ala-Ala-Pna HCl is widely utilized in enzyme assays to study the activity of proteolytic enzymes such as porcine pancreatic elastase and astacin. The compound releases para-nitroaniline (pNA) upon enzymatic cleavage, which can be quantitatively measured due to its distinct color change at 405 nm. This property makes it invaluable for determining kinetic parameters and screening for enzyme inhibitors .

Case Study: Kinetic Analysis

A study measured kinetic values using various concentrations of this compound, revealing distinct Michaelis-Menten constants () and maximum reaction rates () for porcine pancreatic elastase, indicating its specificity as a substrate.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, aiding researchers in developing specific sequences for therapeutic agents. Its incorporation into peptide chains enhances the stability and bioactivity of peptide-based drugs, making it essential in drug development .

Drug Development

In pharmaceutical research, this compound plays a crucial role in designing inhibitors targeting specific enzymes. By understanding the interactions between this compound and these enzymes, researchers can develop novel treatments for diseases where enzyme regulation is critical, such as cystic fibrosis and emphysema .

Example: Inhibition Studies

Research has demonstrated that the hydrolysis product pNA could inhibit enzyme activity under specific conditions, suggesting potential regulatory mechanisms within biochemical pathways.

Diagnostic Applications

This compound is employed in diagnostic kits for detecting certain diseases by leveraging its specificity for particular enzymes that serve as biomarkers. This application is particularly relevant in clinical settings where enzyme activity correlates with disease states .

Research in Cancer Biology

This compound aids studies aimed at understanding cancer cell metabolism by analyzing enzyme activity within cancerous tissues. Researchers utilize it to identify potential therapeutic targets by examining how cancer cells manipulate proteolytic pathways .

Summary of Applications

| Application Area | Description |

|---|---|

| Biochemical Assays | Substrate for studying protease activity; measures enzyme kinetics through colorimetric changes. |

| Peptide Synthesis | Building block for developing stable and bioactive peptides for therapeutic use. |

| Drug Development | Design of enzyme inhibitors; potential treatments for diseases like cystic fibrosis. |

| Diagnostic Applications | Used in kits to detect disease-related enzymes; aids in identifying health conditions. |

| Cancer Research | Analyzes enzyme activity in cancer metabolism; identifies therapeutic targets. |

作用机制

H-Ala-Ala-Ala-Pna HCl acts as a substrate for specific proteolytic enzymes. When these enzymes cleave the peptide bonds in the compound, p-nitroaniline is released. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows researchers to quantify enzyme activity and study enzyme kinetics .

相似化合物的比较

Similar Compounds

H-Ala-Ala-Pro-pNA HCl: Another chromogenic substrate used for different proteolytic enzymes.

Suc-Ala-Ala-Ala-pNA: A substrate used in similar enzyme assays but with a different protecting group.

Uniqueness

H-Ala-Ala-Ala-Pna HCl is unique due to its specific sequence of three alanine residues, which makes it a suitable substrate for a particular set of enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .

生物活性

H-Ala-Ala-Ala-Pna HCl, also known as AAA-pNA, is a synthetic peptide compound that serves as a chromogenic substrate for various enzymes, particularly in the field of biochemical research. This compound has garnered attention due to its role in enzyme kinetics studies and its potential applications in medical research.

Target Enzymes

The primary targets of this compound are:

- Porcine Pancreatic Elastase : An enzyme that plays a crucial role in protein digestion.

- Astacin : A zinc-dependent endopeptidase found in crayfish that is involved in the processing of extracellular matrix proteins.

Mode of Action

The action of this compound involves the cleavage of the peptide bond by these enzymes, resulting in the release of para-nitroaniline (pNA). This release can be quantitatively measured due to the distinct color change at 405 nm, making it an effective tool for studying enzyme activity and kinetics .

This compound is characterized by its chromogenic properties, which facilitate the detection and quantification of enzymatic activity. The hydrolysis of this compound by its target enzymes leads to significant colorimetric changes that can be monitored spectrophotometrically .

Stability and Environmental Factors

The stability of this compound is influenced by environmental conditions such as pH and temperature. It is generally stable when stored at low temperatures (below -15°C) .

Applications in Research

This compound is utilized in various research contexts:

- Enzyme Kinetics Studies : It allows researchers to determine kinetic parameters such as and through hyperbolic regression analysis .

- Screening for Enzyme Inhibitors : The compound is valuable for testing potential inhibitors against porcine pancreatic elastase and astacin.

- Biochemical Pathway Analysis : It aids in understanding the pathways involving proteolytic enzymes and their substrates .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

- Kinetic Analysis : A study measured kinetic values using various concentrations of AAA-pNA, revealing distinct and values for porcine pancreatic elastase, indicating its specificity as a substrate .

- Inhibition Studies : Research demonstrated that the hydrolysis product pNA could inhibit enzyme activity under specific conditions, suggesting a regulatory mechanism within biochemical pathways .

- Comparative Studies : Comparative analysis with other chromogenic substrates showed that AAA-pNA exhibits unique properties that make it particularly suitable for studying Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism .

Enzymatic Activity Comparison

| Substrate | Target Enzyme | (μmol/min) | (mM) |

|---|---|---|---|

| H-Ala-Ala-Ala-Pna | Porcine Pancreatic Elastase | 100 | 0.5 |

| H-Gly-Pro-pNA | Dipeptidyl Peptidase IV | 80 | 0.3 |

| H-Arg-Pro-pNA | Astacin | 90 | 0.4 |

Table 1: Comparison of enzymatic activity for various substrates.

属性

IUPAC Name |

2-amino-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTGUWFACBETID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669547 | |

| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50450-80-1 | |

| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。